Pentadecyl formate
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Overview
Description
Pentadecyl formate is an organic compound classified as an ester It is formed from the reaction between pentadecanol and formic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
Pentadecyl formate can be synthesized through the esterification reaction between pentadecanol and formic acid. The reaction typically requires an acid catalyst, such as sulfuric acid, to proceed efficiently. The general reaction conditions involve heating the mixture of pentadecanol and formic acid in the presence of the catalyst, followed by purification to obtain the desired ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous esterification processes. These processes are designed to optimize yield and purity while minimizing production costs. The use of advanced catalysts and reaction conditions can enhance the efficiency of the industrial production of this compound.
Chemical Reactions Analysis
Types of Reactions
Pentadecyl formate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form pentadecanol and formic acid.
Reduction: Reduction of this compound can yield pentadecanol.
Oxidation: Oxidation of this compound can lead to the formation of pentadecanoic acid.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Reducing agents such as lithium aluminum hydride.
Oxidation: Oxidizing agents like potassium permanganate.
Major Products Formed
Hydrolysis: Pentadecanol and formic acid.
Reduction: Pentadecanol.
Oxidation: Pentadecanoic acid.
Scientific Research Applications
Pentadecyl formate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification reactions.
Biology: Investigated for its potential biological activities and interactions with biological membranes.
Medicine: Explored for its potential therapeutic properties and as a precursor for the synthesis of bioactive compounds.
Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of other chemicals.
Mechanism of Action
The mechanism of action of pentadecyl formate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release pentadecanol and formic acid, which may exert biological effects. The specific molecular targets and pathways involved in its action depend on the context of its application, such as its use in biological systems or industrial processes.
Comparison with Similar Compounds
Similar Compounds
Pentadecanoic acid: An odd-chain saturated fatty acid with similar carbon chain length but different functional group.
Pentadecanol: An alcohol with the same carbon chain length as pentadecyl formate.
Hexadecyl formate: An ester with a similar structure but a longer carbon chain.
Uniqueness
This compound is unique due to its specific ester functional group, which imparts distinct chemical and physical properties compared to similar compounds like pentadecanoic acid and pentadecanol. Its ester linkage makes it more reactive in certain chemical reactions, such as hydrolysis and reduction, compared to its alcohol and acid counterparts.
Properties
CAS No. |
66271-76-9 |
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Molecular Formula |
C16H32O2 |
Molecular Weight |
256.42 g/mol |
IUPAC Name |
pentadecyl formate |
InChI |
InChI=1S/C16H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-16-17/h16H,2-15H2,1H3 |
InChI Key |
VKKORNNWDOUPBW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCOC=O |
Origin of Product |
United States |
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